molecular formula C8H12N2OS B13322343 5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole

5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole

Cat. No.: B13322343
M. Wt: 184.26 g/mol
InChI Key: PYZMZXJSKDQROQ-UHFFFAOYSA-N
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Description

5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole is a heterocyclic compound with a molecular formula of C7H10N2OS and a molecular weight of 170.23 g/mol . This compound features a thiazole ring substituted with an azetidine moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole typically involves the reaction of azetidine with a thiazole derivative under controlled conditions. One common method includes the use of methyl 2-(dimethoxyphosphoryl)acetate and azetidin-2-one in the presence of a base such as sodium hydride (NaH) in dry tetrahydrofuran (THF) . The reaction proceeds through nucleophilic substitution, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the azetidine or thiazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or azetidine rings.

Scientific Research Applications

5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The azetidine moiety can interact with enzymes or receptors, modulating their activity. The thiazole ring may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole is unique due to its specific combination of azetidine and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

5-(azetidin-3-yloxymethyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C8H12N2OS/c1-6-10-4-8(12-6)5-11-7-2-9-3-7/h4,7,9H,2-3,5H2,1H3

InChI Key

PYZMZXJSKDQROQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)COC2CNC2

Origin of Product

United States

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